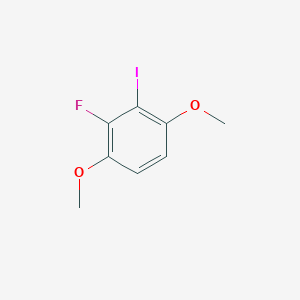
1,4-Dimethoxy-2-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-1,4-dimethoxybenzene is an aromatic compound with the molecular formula C8H8FIO2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-fluoro-1,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the selective substitution of the iodine atom at the desired position .
Industrial Production Methods
Industrial production of 2-Fluoro-3-iodo-1,4-dimethoxybenzene may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-1,4-dimethoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where the iodine or fluorine atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine can make the aromatic ring susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of a catalyst like iron or aluminum chloride.
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted aromatic compounds .
Scientific Research Applications
2-Fluoro-3-iodo-1,4-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-1,4-dimethoxybenzene involves its interaction with various molecular targets. The presence of electron-withdrawing and electron-donating groups on the aromatic ring can influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic and nucleophilic reactions, affecting cellular pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1,4-dimethoxybenzene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Iodo-1,4-dimethoxybenzene: Lacks the fluorine substituent, affecting its electronic properties and reactivity.
2-Fluoro-3-iodoanisole: Similar structure but with different substituents, leading to variations in chemical behavior.
Uniqueness
2-Fluoro-3-iodo-1,4-dimethoxybenzene is unique due to the combination of fluorine, iodine, and methoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and research applications .
Properties
Molecular Formula |
C8H8FIO2 |
|---|---|
Molecular Weight |
282.05 g/mol |
IUPAC Name |
2-fluoro-3-iodo-1,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
InChI Key |
YGJMRDMPQRDLLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















